

Fursultiamine: A Novel Therapeutic Avenue for Choroidal Neovascularization

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Compound of Interest

Compound Name: *Fursultiamine*

Cat. No.: *B1172283*

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Fursultiamine, a derivative of vitamin B1, has demonstrated significant therapeutic potential in preclinical mouse models of choroidal neovascularization (CNV), a key pathological feature of neovascular age-related macular degeneration (nAMD). Research indicates that **fursultiamine** effectively reduces the severity of CNV by mitigating inflammation and modulating cellular metabolic processes within the retinal pigment epithelium (RPE). These findings position **fursultiamine** as a promising candidate for the development of new treatments for nAMD and other neovascular ocular diseases.

Mechanism of Action

Fursultiamine's therapeutic effects in CNV mouse models are attributed to its dual action on inflammation and metabolic reprogramming.^{[1][2][3][4][5][6]} The compound has been shown to suppress the inflammatory cascade and correct metabolic imbalances that drive the growth of abnormal blood vessels in the choroid.

Anti-inflammatory Effects

Fursultiamine significantly reduces the expression of key pro-inflammatory cytokines involved in the pathogenesis of CNV.^{[1][2][3][5]} Studies have shown a marked decrease in the levels of interleukin-1 β (IL-1 β), interleukin-6 (IL-6), interleukin-8 (IL-8), tumor necrosis factor- α (TNF- α), and monocyte chemoattractant protein-1 (MCP-1) in the choroid and retina of **fursultiamine**-treated CNV mice.^{[1][2]} This anti-inflammatory activity is linked to the downregulation of the nuclear factor kappa B (NF- κ B) signaling pathway, a central regulator of inflammation.^{[1][2][3]}

Metabolic Reprogramming

Under inflammatory and hypoxic conditions characteristic of CNV, RPE cells undergo a metabolic shift from efficient mitochondrial oxidative phosphorylation (OXPHOS) to less efficient aerobic glycolysis.[1][4] **Fursultiamine** helps to reverse this pathological metabolic reprogramming. It enhances mitochondrial respiration and reduces the production of lactate, a byproduct of glycolysis.[1][3][4] This is achieved in part by attenuating the inhibitory phosphorylation of pyruvate dehydrogenase (PDH), a critical enzyme that links glycolysis to the mitochondrial respiratory chain.[1][3][5]

Furthermore, **fursultiamine** has been observed to suppress the hypoxia-induced stabilization of hypoxia-inducible factor-1 α (HIF-1 α).[4][7] HIF-1 α is a key transcription factor that upregulates the expression of vascular endothelial growth factor (VEGF), a potent driver of angiogenesis.[2][4][7] By downregulating HIF-1 α , **fursultiamine** effectively reduces VEGF secretion, thereby inhibiting the growth of new blood vessels.[2][4][5]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of **fursultiamine** in laser-induced CNV mouse models.

In Vivo Parameter	Control Group	Fursultiamine-Treated Group	Percentage Reduction
CNV Lesion Size	Baseline	Significantly Decreased	Data not specified
Vascular Leakage	Grade 2B Lesions	Significantly Decreased Proportion	Data not specified
Choroidal IL-6 mRNA	Elevated	Decreased	Statistically Significant
Choroidal IL-1 β mRNA	Elevated	Decreased	Statistically Significant
Choroidal IL-8 mRNA	Elevated	Decreased	Statistically Significant
Retinal TNF- α mRNA	Elevated	Decreased	Statistically Significant
Retinal IL-1 β mRNA	Elevated	Decreased	Statistically Significant
Retinal IL-6 mRNA	Elevated	Decreased	Statistically Significant

In Vitro Parameter (LPS-treated ARPE-19 cells)	Control Group	Fursultiamine-Treated Group	Effect
IL-6 Protein Levels	Upregulated	Dose-dependently Suppressed	Statistically Significant
IL-8 Protein Levels	Upregulated	Dose-dependently Suppressed	Statistically Significant
MCP-1 Protein Levels	Upregulated	Dose-dependently Suppressed	Statistically Significant
NF- κ B Phosphorylation	Increased	Reduced	Statistically Significant
Mitochondrial Respiration	Decreased	Significantly Enhanced	Statistically Significant

In Vitro Parameter (Hypoxia-induced hRPE cells)	Control Group	Fursultiamine- Treated Group	Effect
VEGF Secretion	Elevated	Dose-dependently Attenuated	Statistically Significant
Lactate Production	Increased	Attenuated	Statistically Significant
PDH Phosphorylation	Increased (Inhibitory)	Attenuated	Statistically Significant
HIF-1 α Stabilization	Increased	Dose-dependently Suppressed	Statistically Significant

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

- **Animal Model:** C57BL/6J mice are used for this model.
- **Anesthesia:** Mice are anesthetized with a suitable anesthetic agent.
- **Pupil Dilation:** Pupils are dilated using a mydriatic agent.
- **Laser Photocoagulation:** An argon laser is used to create four laser spots around the optic nerve in each eye, rupturing Bruch's membrane.
- **Fursultiamine Administration:** **Fursultiamine** is administered to the treatment group, typically via oral gavage, at a specified dosage. The control group receives a vehicle control.
- **Evaluation:** At designated time points (e.g., 7 days post-laser), CNV is assessed.
- **Fluorescein Angiography:** To assess vascular leakage, mice are injected with fluorescein, and images of the fundus are captured.

- **CNV Lesion Size Measurement:** Mice are euthanized, and the eyes are enucleated. Choroidal flat mounts are prepared and stained with an isolectin to visualize the vasculature. The area of the CNV lesions is then measured using imaging software.

Quantitative Real-Time PCR (qPCR)

- **Tissue/Cell Lysis:** Choroidal and retinal tissues or cultured RPE cells are lysed to release RNA.
- **RNA Extraction:** Total RNA is isolated using a suitable RNA extraction kit.
- **cDNA Synthesis:** Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
- **qPCR Reaction:** The qPCR reaction is set up using a master mix, primers specific for the target genes (e.g., IL-1 β , IL-6, TNF- α), and the synthesized cDNA.
- **Data Analysis:** The relative expression of the target genes is calculated using the comparative Ct method, with a housekeeping gene used for normalization.

Western Blotting

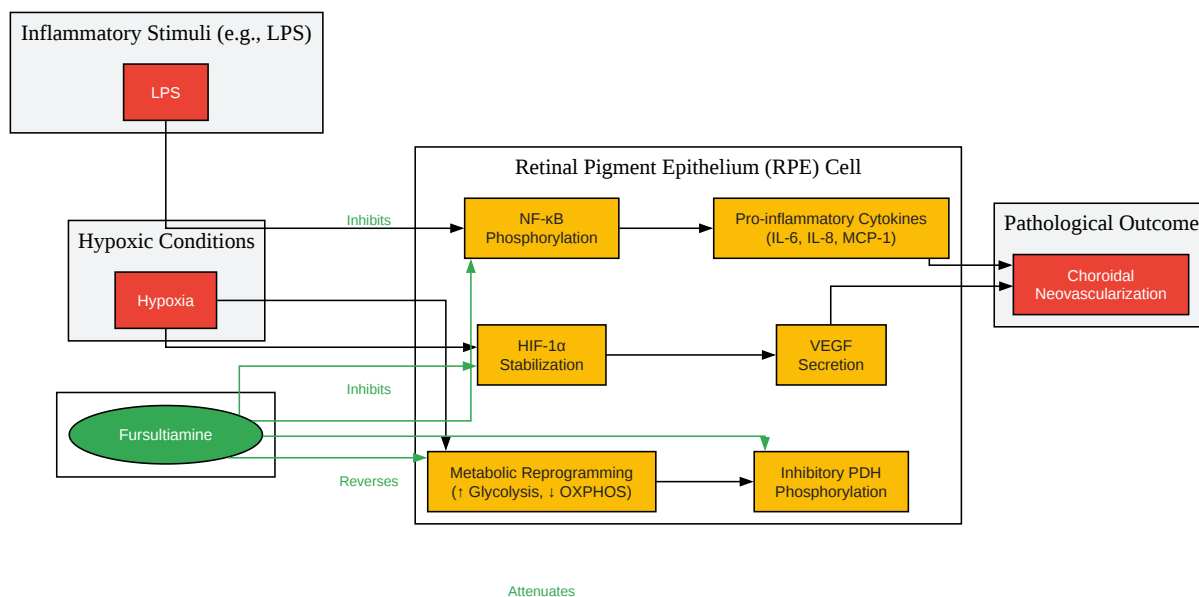
- **Protein Extraction:** Tissues or cells are lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated NF- κ B, HIF-1 α).

- **Secondary Antibody Incubation:** The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

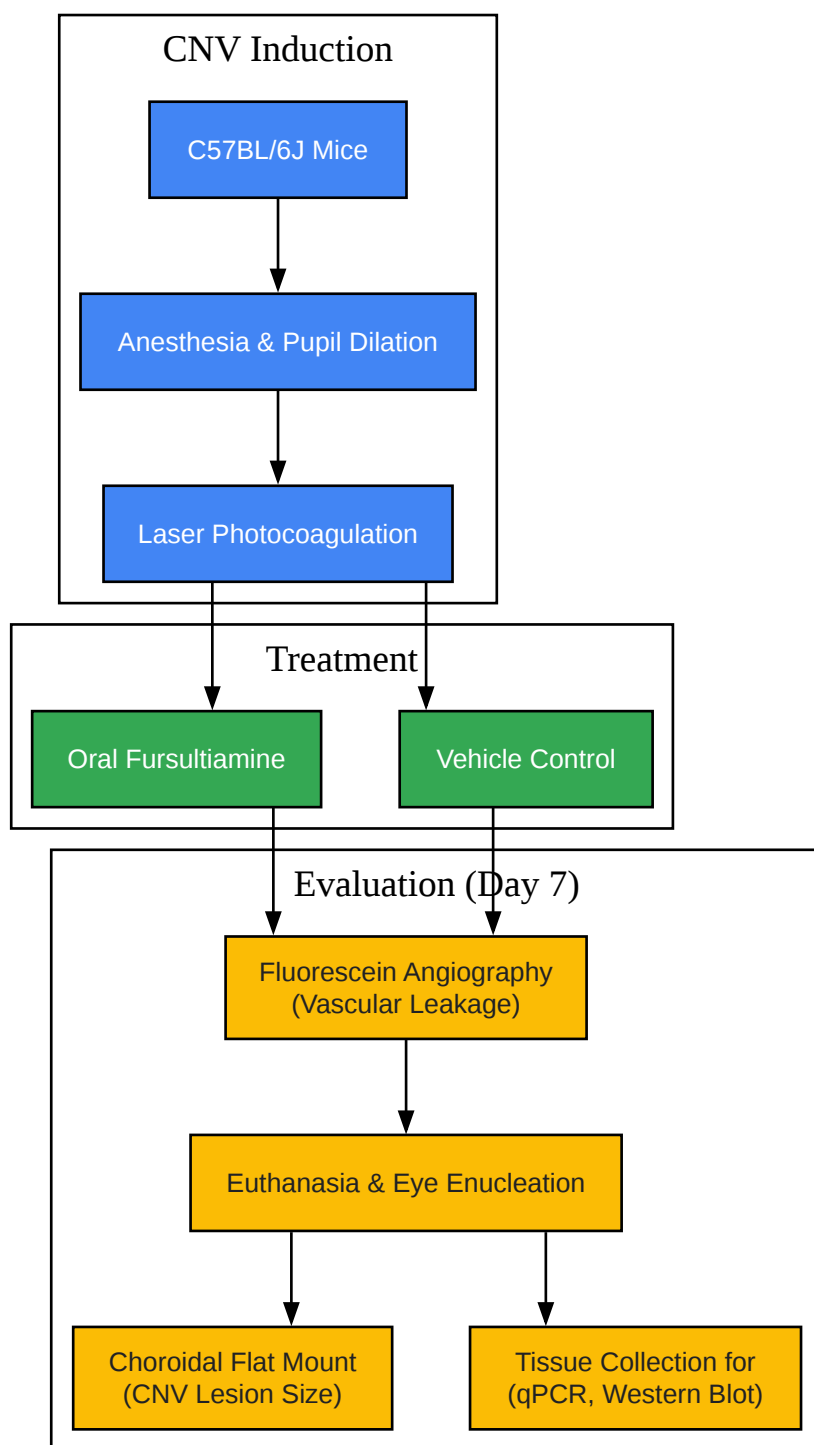
- **Sample Collection:** Supernatants from cultured RPE cells are collected.
- **ELISA Protocol:** Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions.
- **Plate Coating:** A microplate is coated with a capture antibody specific for the target cytokine.
- **Sample Incubation:** The collected cell culture supernatants are added to the wells.
- **Detection Antibody:** A detection antibody, also specific for the target cytokine, is added.
- **Substrate Addition:** A substrate solution is added, which reacts with the enzyme-conjugated detection antibody to produce a color change.
- **Data Quantification:** The absorbance is measured using a microplate reader, and the concentration of the cytokine is determined by comparison to a standard curve.

Visualizations



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Caption: **Fursultiamine**'s mechanism in inhibiting CNV.



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Caption: Workflow for the laser-induced CNV mouse model.

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